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Compound of Interest

Compound Name: Triphenyl vinyl tin

Cat. No.: B15342292 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stille Coupling with Triphenyl Vinyl
Tin
The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-

carbon bond-forming reaction between an organotin compound (organostannane) and an

organic halide or pseudohalide (such as a triflate).[1] This reaction has become a cornerstone

in organic synthesis, particularly in the construction of complex molecules, including natural

products and pharmaceuticals. Organotin reagents are notable for their stability to air and

moisture, tolerance of a wide variety of functional groups, and their ability to be purified by

chromatography.[1][2]

Triphenyl vinyl tin, a specific type of organostannane, serves as an effective vinyl group

donor. It allows for the creation of styrenyl and other vinyl-substituted compounds, which are

important structural motifs in many biologically active molecules and materials. The phenyl

groups on the tin atom are considered "non-transferable" ligands in the Stille coupling, meaning

the vinyl group is selectively transferred to the organic halide.

Key Advantages:

Functional Group Tolerance: The reaction conditions are generally mild, allowing for the

presence of sensitive functional groups on both coupling partners.
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Stability: Triphenyl vinyl tin is an air- and moisture-stable reagent that can be easily

handled and stored.

Selectivity: The vinyl group is selectively transferred over the phenyl groups.

Limitations and Considerations:

Toxicity: Organotin compounds, including triphenyl vinyl tin and its byproducts, are highly

toxic. Appropriate safety precautions, such as working in a well-ventilated fume hood and

wearing personal protective equipment, are essential. Proper waste disposal procedures

must also be followed.

Stoichiometric Tin Byproducts: The reaction generates stoichiometric amounts of triphenyltin

halides, which can sometimes be challenging to remove completely from the desired

product.

Reaction Mechanism
The catalytic cycle of the Stille reaction is generally understood to proceed through three

fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to

form a Pd(II) complex.

Transmetalation: The vinyl group from triphenyl vinyl tin is transferred to the palladium

center, displacing the halide or pseudohalide, which then forms a complex with the tin atom.

This is often the rate-determining step in the catalytic cycle.

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive

elimination to form the desired C-C bond in the product (R¹-vinyl) and regenerate the Pd(0)

catalyst, which can then re-enter the catalytic cycle.

Visualizing the Catalytic Cycle
// Nodes pd0 [label="Pd(0)L₂ (Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"];

oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style=dashed,

fillcolor="#FFFFFF", fontcolor="#202124"]; pd_intermediate [label="R¹-Pd(II)L₂-X",
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fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation",

shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; vinyl_tin

[label="Ph₃Sn-Vinyl\n(Triphenyl vinyl tin)", fillcolor="#F1F3F4", fontcolor="#202124"];

diorgano_pd [label="R¹-Pd(II)L₂-Vinyl", fillcolor="#F1F3F4", fontcolor="#202124"];

reductive_elimination [label="Reductive\nElimination", shape=ellipse, style=dashed,

fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="R¹-Vinyl\n(Coupled Product)",

shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; tin_byproduct

[label="Ph₃Sn-X", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges pd0 -> oxidative_addition [label="R¹-X", color="#4285F4"]; oxidative_addition ->

pd_intermediate [color="#4285F4"]; pd_intermediate -> transmetalation [color="#4285F4"];

vinyl_tin -> transmetalation [color="#FBBC05"]; transmetalation -> diorgano_pd

[color="#4285F4"]; transmetalation -> tin_byproduct [style=dashed, color="#EA4335"];

diorgano_pd -> reductive_elimination [color="#4285F4"]; reductive_elimination -> product

[color="#34A853"]; reductive_elimination -> pd0 [label="Regeneration", style=dashed,

color="#4285F4"]; } .dot Caption: Catalytic cycle of the Stille coupling reaction.

Quantitative Data Summary
The following tables summarize reaction conditions for the Stille coupling of triphenyl vinyl tin
with various aryl halides.

Table 1: Coupling with Aryl Iodides
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Electroph
ile

Catalyst
(mol%)

Ligand
(mol%)

Solvent
Temperat
ure (°C)

Time (h) Yield (%)

4-

Iodoacetop

henone

Pd₂(dba)₃

(2.5)

P(t-Bu)₃

(10)
Dioxane 100 12 92

4-

Iodotoluen

e

Pd(PPh₃)₄

(5)
- DMF 80 16 88

1-Iodo-4-

nitrobenze

ne

Pd(OAc)₂

(5)
SPhos (10) Toluene 110 8 95

Methyl 4-

iodobenzo

ate

PdCl₂(PPh

₃)₂ (5)
- THF 65 24 85

Table 2: Coupling with Aryl Bromides
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Electrop
hile

Catalyst
(mol%)

Ligand
(mol%)

Solvent Additive
Temper
ature
(°C)

Time (h)
Yield
(%)

4-

Bromoac

etopheno

ne

Pd₂(dba)

₃ (4)

XPhos

(8)
Toluene CsF 110 18 89

4-

Bromotol

uene

Pd(OAc)₂

(5)

P(o-tol)₃

(10)
DMF CuI 100 24 78

1-Bromo-

4-

cyanobe

nzene

Pd(PPh₃)

₄ (5)
- Dioxane - 100 16 82

2-

Bromopy

ridine

PdCl₂(dp

pf) (5)
- NMP - 90 12 75

Experimental Protocols
General Workflow for Stille Coupling
The following diagram outlines the typical laboratory workflow for performing a Stille coupling

reaction.

// Nodes start [label="Start: Prepare Reaction Vessel\n(Oven-dried flask, stir bar)",

shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents [label="Add Aryl Halide,

Solvent,\nand Triphenyl vinyl tin"]; degas [label="Degas the Reaction Mixture\n(e.g., N₂ or Ar

bubbling)"]; catalyst [label="Add Palladium Catalyst\nand Ligand (if applicable)"]; heat

[label="Heat to Reaction Temperature\nand Monitor by TLC or GC/LC-MS"]; workup

[label="Reaction Workup:\nCool, Quench, Extract"]; purification [label="Purification:\nColumn

Chromatography"]; analysis [label="Characterize Product\n(NMR, MS, etc.)"]; end [label="End:

Obtain Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
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// Edges start -> reagents; reagents -> degas; degas -> catalyst; catalyst -> heat; heat ->

workup; workup -> purification; purification -> analysis; analysis -> end; } .dot Caption: General

experimental workflow for a Stille coupling reaction.

Protocol 1: Stille Coupling of 4-Iodoacetophenone with
Triphenyl Vinyl Tin
This protocol describes a representative procedure for the palladium-catalyzed Stille coupling

of an aryl iodide with triphenyl vinyl tin.

Materials:

4-Iodoacetophenone (1.0 mmol, 246 mg)

Triphenyl vinyl tin (1.1 mmol, 417 mg)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 23 mg)

Tri(tert-butyl)phosphine (P(t-Bu)₃) (0.1 mmol, 20 mg)

Anhydrous dioxane (5 mL)

Oven-dried Schlenk tube or round-bottom flask with a condenser

Magnetic stir bar

Inert atmosphere (Nitrogen or Argon)

Procedure:

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 4-

iodoacetophenone (246 mg, 1.0 mmol) and triphenyl vinyl tin (417 mg, 1.1 mmol).

Solvent Addition: Add 5 mL of anhydrous dioxane to the Schlenk tube.

Degassing: Seal the tube and degas the solution by bubbling nitrogen or argon through it for

15-20 minutes.
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Catalyst and Ligand Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (23 mg,

0.025 mmol) and P(t-Bu)₃ (20 mg, 0.1 mmol).

Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the

reaction mixture for 12 hours.

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or

gas chromatography-mass spectrometry (GC-MS).

Workup:

After the reaction is complete, cool the mixture to room temperature.

Dilute the mixture with diethyl ether (20 mL).

To remove tin byproducts, stir the solution with a saturated aqueous solution of potassium

fluoride (KF) for 1 hour. A precipitate of triphenyltin fluoride will form.

Filter the mixture through a pad of Celite®, washing the pad with additional diethyl ether.

Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x

20 mL).

Purification:

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (e.g., using a

hexane/ethyl acetate gradient) to afford the pure 4-vinylacetophenone.

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and

mass spectrometry. Expected Yield: ~92%.

Safety Precautions:

All manipulations should be carried out in a well-ventilated fume hood.
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Wear appropriate personal protective equipment, including safety glasses, a lab coat, and

chemical-resistant gloves.

Organotin compounds are highly toxic. Avoid inhalation, ingestion, and skin contact.

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Dispose of all tin-containing waste according to institutional and local regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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